molecular formula C13H10ClN3O2S B11076657 N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide

N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide

Cat. No.: B11076657
M. Wt: 307.76 g/mol
InChI Key: KAGXXZDLVYMHSM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide is a heterocyclic compound that belongs to the class of imidazothiazines This compound is characterized by its unique structure, which includes a thiazine ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.

    Formation of the Thiazine Ring: The thiazine ring is formed by the reaction of a thioamide with a haloketone.

    Fusion of Rings: The imidazole and thiazine rings are fused together through a cyclization reaction, often catalyzed by a base such as sodium hydride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 3-chlorobenzoyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine, such as ammonia or a primary amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, in solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazothiazoles: Compounds with similar fused ring structures but different substituents.

    Thiazolotriazoles: Compounds with a thiazole ring fused with a triazole ring.

    Benzothiazines: Compounds with a benzene ring fused with a thiazine ring.

Uniqueness

N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide is unique due to the presence of the chlorophenyl group and the carboxamide group, which confer specific chemical properties and potential biological activities that are distinct from other similar compounds .

Properties

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxamide

InChI

InChI=1S/C13H10ClN3O2S/c14-8-2-1-3-9(6-8)16-12(19)10-7-11(18)17-5-4-15-13(17)20-10/h1-3,6-7H,4-5H2,(H,16,19)

InChI Key

KAGXXZDLVYMHSM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C=C(SC2=N1)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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